molecular formula C6H15N3 B12959240 2,4,6-Trimethyl-1,3,5-triazinane CAS No. 638-14-2

2,4,6-Trimethyl-1,3,5-triazinane

Cat. No.: B12959240
CAS No.: 638-14-2
M. Wt: 129.20 g/mol
InChI Key: MZSSRMMSFLVKPK-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-triazinane is a heterocyclic organic compound characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, each substituted with a methyl group. This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3,5-triazinane typically involves the cyclization of aldehydes with ammonium iodide (NH4I) as the sole nitrogen source. This reaction is catalyzed by iron under an air atmosphere, providing a straightforward and atom-efficient approach . Another method involves the sequential nucleophilic substitution of cyanuric chloride by O-, N-, and S-centered nucleophiles .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available and inexpensive ammonium salts as the nitrogen source. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different triazine derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazines, which can have applications in different fields such as pharmaceuticals and materials science .

Scientific Research Applications

2,4,6-Trimethyl-1,3,5-triazinane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.

    Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of specialized pharmaceuticals and advanced materials .

Properties

CAS No.

638-14-2

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

Canonical SMILES

CC1NC(NC(N1)C)C

Origin of Product

United States

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